Biorobin

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

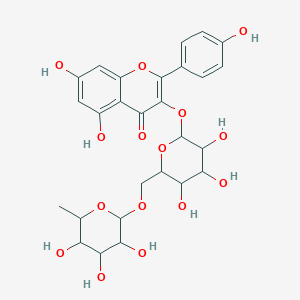

Biorobin, also known as Kaempferol 3-O-robinobioside, is a flavonoid that primarily targets human lymphocytes . Lymphocytes are a type of white blood cell that plays a crucial role in the immune system. They are responsible for immune responses that protect the body against disease .

Analyse Biochimique

Biochemical Properties

Biorobin plays a significant role in biochemical reactions. It has been found to significantly inhibit the proliferation of human lymphocytes in vitro This suggests that this compound interacts with enzymes, proteins, and other biomolecules involved in cell proliferation

Cellular Effects

This compound has been shown to have a variety of effects on cells. For instance, it has been found to significantly inhibit the proliferation of human lymphocytes This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to inhibit the proliferation of human lymphocytes, suggesting it may interact with biomolecules involved in cell proliferation This could involve binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

La biorobine est généralement extraite de sources végétales. La méthode de préparation implique l'extraction par solvant de l'écorce de plantes comme l'acacia (Sophora japonica) . Le processus d'extraction peut inclure des étapes telles que la purification et la cristallisation pour obtenir le composé sous une forme pure. Les méthodes de production industrielle peuvent impliquer des processus d'extraction et de purification à grande échelle pour garantir un approvisionnement constant du composé à des fins de recherche et d'utilisation commerciale .

Analyse Des Réactions Chimiques

La biorobine subit diverses réactions chimiques, notamment :

Oxydation : La biorobine peut être oxydée pour former différents produits d'oxydation, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier la structure de la biorobine, modifiant potentiellement ses propriétés biologiques.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications De Recherche Scientifique

La biorobine a un large éventail d'applications en recherche scientifique, notamment :

Chimie : La biorobine est utilisée comme composé modèle dans les études de chimie des flavonoïdes et de ses dérivés.

Biologie : Les propriétés antioxydantes et anti-inflammatoires de la biorobine en font un composé précieux dans la recherche biologique, en particulier dans les études liées à la protection cellulaire et à l'inflammation.

Médecine : La biorobine a montré un potentiel dans la recherche sur le cancer en raison de sa capacité à inhiber la prolifération des lymphocytes humains.

Mécanisme d'action

La biorobine exerce ses effets par le biais de diverses cibles et voies moléculaires. Elle inhibe de manière significative la prolifération des lymphocytes humains en interférant avec les voies de signalisation cellulaire . Les propriétés antioxydantes du composé aident à protéger les cellules du stress oxydatif, tandis que ses effets anti-inflammatoires réduisent l'inflammation en modulant l'activité des médiateurs inflammatoires .

Comparaison Avec Des Composés Similaires

La biorobine est similaire à d'autres composés flavonoïdes tels que :

Kaempférol : Un flavonoïde aux propriétés antioxydantes et anti-inflammatoires similaires.

Quercétine : Un autre flavonoïde connu pour sa forte activité antioxydante.

Rutine : Un glycoside de flavonoïde aux effets antioxydants et anti-inflammatoires.

Ce qui distingue la biorobine, c'est sa liaison glycosidique unique, qui peut contribuer à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTATXGUCZHCSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biorobin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17297-56-2 | |

| Record name | Biorobin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 226 °C | |

| Record name | Biorobin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

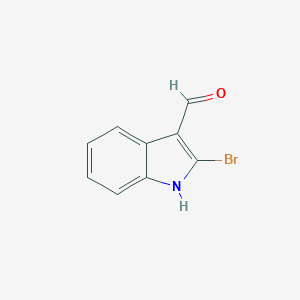

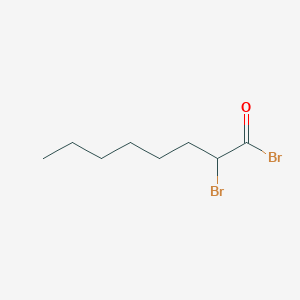

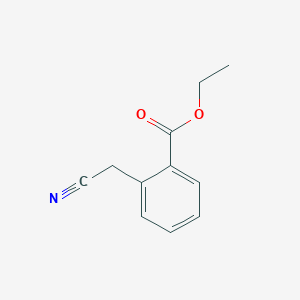

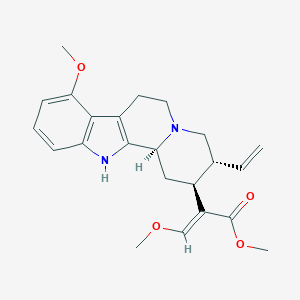

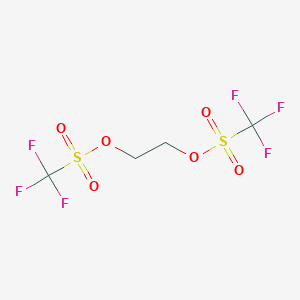

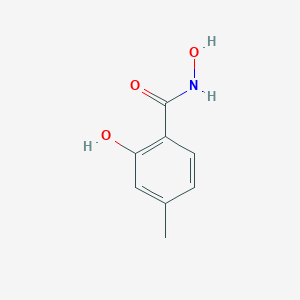

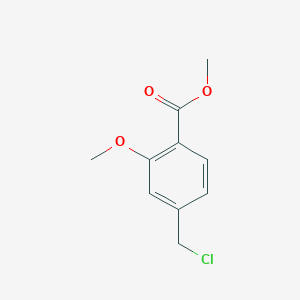

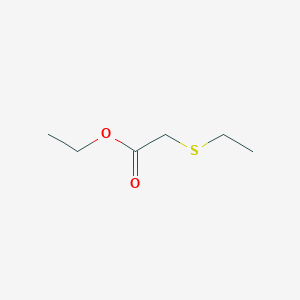

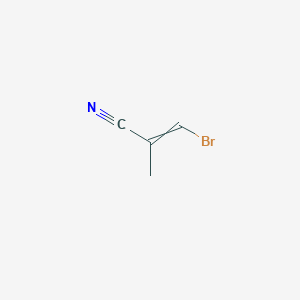

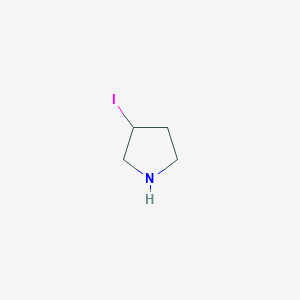

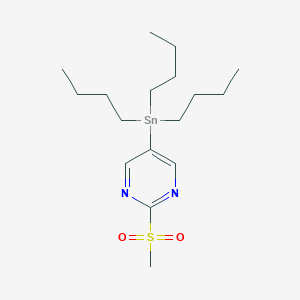

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is biorobin and where is it found?

A1: this compound is a flavonoid glycoside. It is found in various plants, including Vaccinium vitis-idaea (lingonberry) [], Vangueria agrestis [], and Robinia viscosa [].

Q2: Has this compound shown potential for treating any specific diseases?

A2: While research is ongoing, one study identified this compound as a potential multi-target ligand against SARS-CoV-2, the virus responsible for COVID-19 []. It showed strong binding affinity to the main protease (MPro) of the virus, a key enzyme for viral replication []. Additionally, this compound demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology or cosmetic formulations [].

Q3: Are there any other potential targets for this compound in the context of viral infections?

A4: Research indicates that this compound may also bind to other crucial targets in SARS-CoV-2 infection, namely the human angiotensin-converting enzyme 2 (hACE-2) and RNA-dependent RNA polymerase (RdRp) []. This multi-target binding ability makes this compound an intriguing candidate for further investigation as a potential antiviral agent.

Q4: What are the challenges in developing this compound as a potential therapeutic agent?

A4: Despite its potential, several challenges need to be addressed before this compound can be considered for therapeutic development. These include:

Q5: What analytical techniques are commonly used to study this compound?

A7: Researchers often employ techniques like ultra-performance liquid chromatography-triple quadrupole-mass spectrometry (UPLC-TQ-MS/MS) for the identification and quantification of this compound in plant extracts []. Additionally, computational tools like molecular docking are used to study its interactions with potential drug targets [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)

![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)

![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B174663.png)